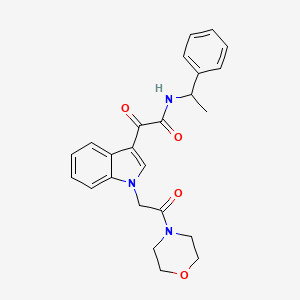

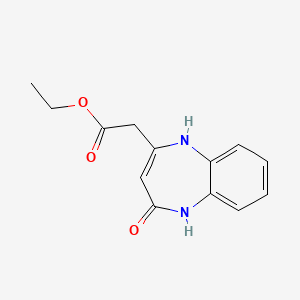

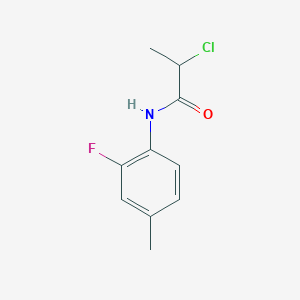

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Synthesis and Application in Cancer Research

Synthesis of Gefitinib : 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide has been used in the synthesis of Gefitinib, a notable anticancer drug. The process involves multiple stages, including transfer hydrogenation catalyzed by Pd/C and the Dimroth rearrangement, leading to an overall yield of about 66% (Jin et al., 2005).

Corrosion Inhibition and Surface Protection

Corrosion Inhibition Studies : The compound's derivatives, particularly those with electron-withdrawing and electron-releasing substituents, have been studied for their corrosion inhibition effects on mild steel in acidic environments. Experimental and computational studies indicated that certain substituents enhance inhibition efficiency, with potential applications in protecting metal surfaces in industrial settings (Mishra et al., 2018).

Liquid Crystal Research

Liquid Crystal Mixtures : The compound and its derivatives have been involved in studies exploring the phase behavior of liquid crystal mixtures. Research on eutectic binary, ternary, and quaternary mixtures involving enantiotropic cyano and nitro derivatives has helped understand the thermodynamics and molecular interactions within such systems, which are crucial for designing advanced display technologies (Nessim, 2000).

Detection and Sensing Applications

Cyanide Detection : Structurally simple N-nitrophenyl benzamide derivatives, related to 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide, have been developed as chemosensors for cyanide in aqueous environments. These compounds leverage cyanide's strong affinity toward the acyl carbonyl carbon, offering practical systems for monitoring CN− concentrations in various samples (Sun, Wang, & Guo, 2009).

Medicinal Chemistry

Antiplatelet Agents : Derivatives of 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide have been synthesized and evaluated for their antiplatelet aggregation activities. These compounds exhibit potential as safer and more effective antiplatelet agents, providing a new avenue for therapeutic intervention in conditions like thrombosis (Liu et al., 2019).

特性

IUPAC Name |

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-22-12-6-7-13(14(8-12)18(20)21)17-15(19)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVRRAVGSFTPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)

![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)

![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)

![2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide](/img/structure/B2367476.png)